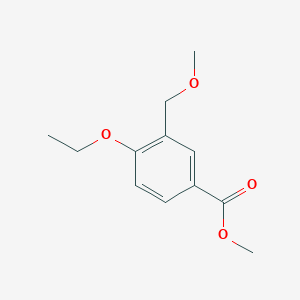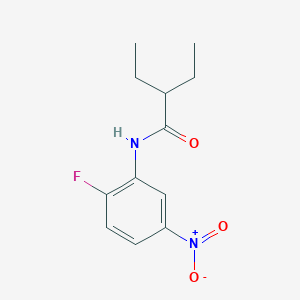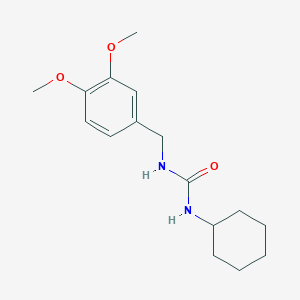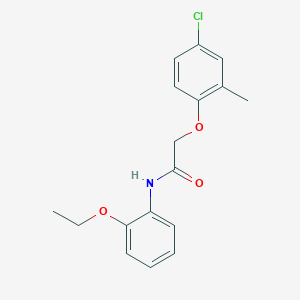![molecular formula C15H18N2O4S B5716738 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, also known as PPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPS is a derivative of the drug thalidomide, which was initially developed as a sedative but was later found to cause birth defects. However, PPS has shown promise in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The exact mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione may act on multiple targets, including the immune system, angiogenesis, and cell proliferation. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. Studies have shown that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as high-performance liquid chromatography (HPLC). 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
The potential therapeutic applications of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione are still being explored, and several future directions can be pursued. One possible direction is the development of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, which may provide insights into its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione in humans.
Méthodes De Synthèse
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of various chemicals such as piperidine, sodium hydride, and phthalic anhydride. The exact synthesis method may vary depending on the desired purity and yield of the final product.
Applications De Recherche Scientifique
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its therapeutic potential in various diseases. Studies have shown that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has anti-inflammatory, anti-cancer, and immunomodulatory properties. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14-8-9-15(19)17(14)12-4-6-13(7-5-12)22(20,21)16-10-2-1-3-11-16/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRONWTHHFERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5649185 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)

![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)

